N-(2,5-dimethoxyphenyl)-2-((3-(o-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide
Description
N-(2,5-dimethoxyphenyl)-2-((3-(o-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide is a sulfur-containing acetamide derivative characterized by a 1,2,4-thiadiazole core substituted with an o-tolyl group (ortho-methylphenyl) and a thioether linkage to an acetamide backbone. This compound belongs to a class of molecules explored for therapeutic applications, including anticancer and antimicrobial activities, due to the bioactivity of thiadiazole and acetamide motifs .
Properties
IUPAC Name |
N-(2,5-dimethoxyphenyl)-2-[[3-(2-methylphenyl)-1,2,4-thiadiazol-5-yl]sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O3S2/c1-12-6-4-5-7-14(12)18-21-19(27-22-18)26-11-17(23)20-15-10-13(24-2)8-9-16(15)25-3/h4-10H,11H2,1-3H3,(H,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWWJJKTXZGVJCI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=NSC(=N2)SCC(=O)NC3=C(C=CC(=C3)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2,5-dimethoxyphenyl)-2-((3-(o-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including antimicrobial, anticancer, and other pharmacological effects, supported by relevant data tables and case studies.
Chemical Structure and Properties
The compound features a thiadiazole moiety linked to an acetamide group, which is known to enhance biological activity. The presence of the 2,5-dimethoxyphenyl group may contribute to its lipophilicity and bioavailability.
Molecular Formula
- Chemical Formula : CHNOS
- Molecular Weight : 342.41 g/mol
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of thiadiazole derivatives. For instance, compounds containing the 1,3,4-thiadiazole ring have shown significant activity against various bacterial strains.
Table 1: Antimicrobial Activity of Thiadiazole Derivatives
| Compound | Target Organism | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| 1 | Staphylococcus aureus | 32.6 μg/mL |
| 2 | Escherichia coli | 47.5 μg/mL |
| 3 | Candida albicans | 50 μg/mL |
These findings suggest that this compound may possess similar or enhanced antimicrobial properties due to its structural characteristics.
Anticancer Potential
Thiadiazole derivatives have also been investigated for their anticancer properties. Research indicates that certain derivatives exhibit cytostatic effects on cancer cell lines.
Case Study: Anticancer Activity
In a study evaluating various thiadiazole derivatives against cancer cell lines such as MCF-7 and HCT-116, it was found that:
- Compound A exhibited an IC of 25 μM against MCF-7 cells.
- Compound B , structurally similar to our compound of interest, showed an IC of 30 μM against HCT-116 cells.
These results indicate that modifications in the thiadiazole structure can significantly influence anticancer activity.
The proposed mechanisms for the biological activity of thiadiazole derivatives include:
- Inhibition of Enzyme Activity : Many derivatives inhibit enzymes critical for microbial survival and cancer cell proliferation.
- Induction of Apoptosis : Some compounds trigger apoptotic pathways in cancer cells.
- Disruption of Membrane Integrity : Antimicrobial agents often disrupt bacterial cell membranes.
Pharmacokinetics and Toxicology
Understanding the pharmacokinetics of this compound is crucial for evaluating its therapeutic potential.
Absorption and Bioavailability
Preliminary studies suggest that compounds with similar structures exhibit good absorption and bioavailability, with half-lives ranging from 1 to 3 hours.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Structural Variations
Thiadiazole vs. Benzothiazole Derivatives
A key structural distinction lies in the heterocyclic core. For example, N-(6-trifluoromethylbenzothiazole-2-yl)-2-(2,5-dimethoxyphenyl)acetamide (Patent Compound 50, ) replaces the 1,2,4-thiadiazole with a benzothiazole ring. Benzothiazoles are known for enhanced metabolic stability and bioavailability due to their planar aromatic structure, whereas thiadiazoles offer greater electronic diversity via sulfur and nitrogen atoms. The trifluoromethyl group on the benzothiazole in Patent Compound 50 may further improve lipophilicity and target binding .
Thiadiazole Substituent Variations
- Methylsulfanyl vs. o-Tolyl Substitution: The compound N-(2,5-dimethoxyphenyl)-2-{[3-(methylsulfanyl)-1,2,4-thiadiazol-5-yl]sulfanyl}acetamide (CAS 511276-36-1, ) shares the thiadiazole-thioacetamide framework but substitutes the o-tolyl group with a methylsulfanyl (SCH₃) group.
Functional Group Modifications
Acetamide Backbone Derivatives
Compounds like N-(6-trifluoromethylbenzothiazole-2-yl)-N'-(4-methoxyphenyl)urea () replace the acetamide with a urea linkage. Urea derivatives often exhibit stronger hydrogen-bonding interactions with biological targets, which could enhance binding affinity but reduce solubility compared to acetamides.
Pharmacological Implications
While direct comparative pharmacological data for the target compound are unavailable, structural analogs suggest trends:
- Lipophilicity : The o-tolyl group in the target compound likely increases logP compared to methylsulfanyl-substituted analogs, favoring passive diffusion across cell membranes .
- Electron Effects : Electron-donating methoxy groups on the phenyl ring may stabilize charge-transfer interactions, whereas trifluoromethyl groups in benzothiazole derivatives (e.g., Patent Compound 50) introduce electron-withdrawing effects, altering redox properties .
Data Table: Structural and Functional Comparison
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing N-(2,5-dimethoxyphenyl)-2-((3-(o-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide, and what intermediates are critical?
- Methodological Answer : Synthesis typically involves multi-step reactions, such as coupling 2,5-dimethoxyaniline with thiadiazole-thiol intermediates. Key steps include:
- Thiadiazole ring formation : Cyclization of thiosemicarbazides under acidic or oxidative conditions .
- Thioacetamide linkage : Reaction of chloroacetamide derivatives with thiol-containing intermediates (e.g., 3-(o-tolyl)-1,2,4-thiadiazole-5-thiol) in polar aprotic solvents like DMF, often with base catalysis (e.g., K₂CO₃) .
- Purification : Recrystallization or column chromatography is used to isolate the final product, monitored via TLC .
Q. Which analytical techniques are essential for characterizing this compound’s purity and structure?
- Methodological Answer :
- NMR spectroscopy : ¹H and ¹³C NMR confirm substituent positions and linkage integrity (e.g., methoxy protons at δ 3.7–3.9 ppm, thiadiazole ring protons at δ 7.0–8.5 ppm) .
- Mass spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns .
- IR spectroscopy : Identifies functional groups (e.g., C=O stretch ~1650 cm⁻¹, C-S stretch ~650 cm⁻¹) .
Q. What biological activities are commonly associated with structurally similar thiadiazole-thioacetamide derivatives?
- Methodological Answer : Analogous compounds exhibit:
- Antimicrobial activity : Thiadiazole-thiol derivatives disrupt microbial cell membranes or enzyme systems (e.g., MIC values ≤10 µg/mL against S. aureus) .
- Anticancer potential : Thioacetamide moieties inhibit kinase pathways or induce apoptosis in cancer cell lines (e.g., IC₅₀ <50 µM in MCF-7 cells) .
Advanced Research Questions
Q. How can structure-activity relationships (SAR) guide the optimization of this compound’s bioactivity?
- Methodological Answer :
- Substituent modification : Replace methoxy groups (2,5-dimethoxyphenyl) with electron-withdrawing groups (e.g., nitro) to enhance electrophilicity and target binding .
- Thiadiazole substitution : Introduce heteroaromatic rings (e.g., pyridine) at the o-tolyl position to improve solubility and bioavailability .
- In silico modeling : Use molecular docking (e.g., AutoDock Vina) to predict interactions with targets like EGFR or DHFR .
Q. How can researchers resolve contradictions in reported bioactivity data for thiadiazole derivatives?
- Methodological Answer :
- Standardized assays : Replicate studies using identical cell lines (e.g., HepG2 for cytotoxicity) and protocols (e.g., MTT assay at 48h incubation) to minimize variability .
- Metabolic stability testing : Evaluate compound degradation in liver microsomes to clarify discrepancies in in vitro vs. in vivo efficacy .
Q. What strategies improve synthetic yield and scalability for complex thiadiazole-thioacetamides?
- Methodological Answer :
- Solvent optimization : Replace DMF with biodegradable solvents (e.g., cyclopentyl methyl ether) to enhance reaction efficiency and reduce environmental impact .
- Catalyst screening : Test Pd/Cu catalysts for Suzuki-Miyaura coupling to streamline thiadiazole-aryl bond formation .
- Flow chemistry : Implement continuous-flow reactors to control exothermic reactions and improve reproducibility .
Q. How can mechanistic studies elucidate the compound’s mode of action in biological systems?
- Methodological Answer :
- Proteomics : Use SILAC (Stable Isotope Labeling by Amino Acids in Cell Culture) to identify differentially expressed proteins in treated vs. untreated cells .
- ROS detection : Employ fluorescent probes (e.g., DCFH-DA) to measure oxidative stress induction in target cells .
- Gene knockout models : CRISPR-Cas9-mediated deletion of putative targets (e.g., NF-κB) to validate pathway involvement .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
